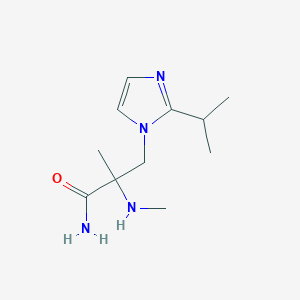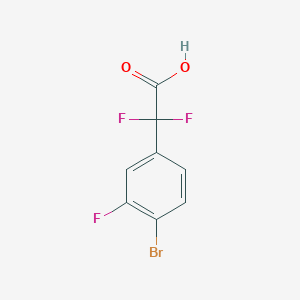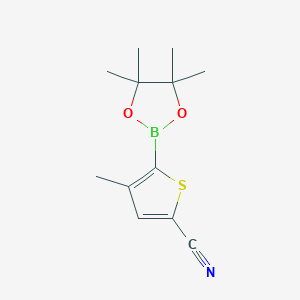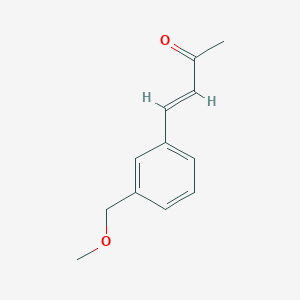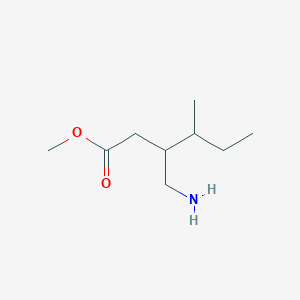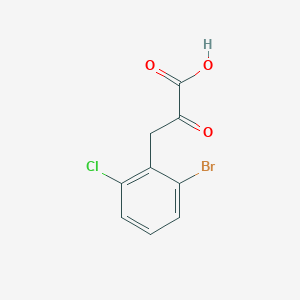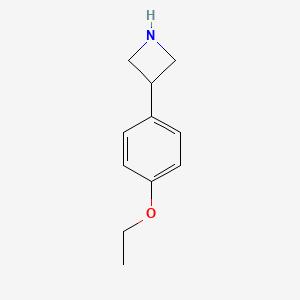
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one typically involves the reaction of 4,7-dimethylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antioxidant and radical scavenger, protecting lipids and proteins from peroxidation.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its structural similarity to neurotransmitters like serotonin and melatonin.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to receptor sites, similar to neurotransmitters, influencing various physiological processes. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one can be compared with other indole derivatives such as:
Tryptamine: An important neurotransmitter with structural similarity to serotonin and melatonin.
Serotonin: A neurotransmitter that plays a key role in mood regulation and other physiological functions.
Melatonin: A hormone involved in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone that influences growth and development.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-4,7-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-7-3-4-8(2)11-10(7)9(5-6-13)12(15)14-11/h3-4,9H,5-6,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
AXJKYXPWOXLGRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(C(=O)NC2=C(C=C1)C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine](/img/structure/B13534959.png)


